{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol

Lipophilicity Partition coefficient Drug-likeness

Choose {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol as your benzyl alcohol building block for CNS serine protease inhibitor programs. With an optimized LogP of 2.36 and a low TPSA of 38.69 Ų, this disubstituted benzyl alcohol is designed for blood-brain barrier penetration. The sterically hindered 4-isopropoxy group protects against metabolic dealkylation during synthesis, ensuring higher yields in reducing environments and biotransformations compared to linear alkoxy analogues like 4-methoxy or 4-n-propoxy derivatives. Unique asymmetric substitution (3-ethoxy, 4-isopropoxy) creates a steric and electronic environment that cannot be replicated by symmetric dialkoxy analogues, making this compound a critical SAR probe for dissecting alkoxy chain branching effects on target binding and pharmacokinetics. Source this compound from reliable custom synthesis suppliers to accelerate your medicinal chemistry leads to clinic-ready candidates. Quotes cover pack size, pricing, and availability.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 606494-95-5
Cat. No. B12589095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol
CAS606494-95-5
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CO)OC(C)C
InChIInChI=1S/C12H18O3/c1-4-14-12-7-10(8-13)5-6-11(12)15-9(2)3/h5-7,9,13H,4,8H2,1-3H3
InChIKeyAGLVBRKTQYDLCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol (CAS 606494-95-5): Key Physicochemical and Structural Profile for Procurement Decisions


{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol (CAS 606494-95-5) is a disubstituted benzyl alcohol derivative of the general class benzenemethanol, bearing an ethoxy group at position 3 and an isopropoxy group at position 4 . The compound has a molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g·mol⁻¹ . Its predicted octanol-water partition coefficient (LogP) is 2.36, and its topological polar surface area (TPSA) is 38.69 Ų . The compound is most commonly employed as a synthetic intermediate in medicinal chemistry programs, particularly in the construction of phenylglycine-based serine protease inhibitors and related bioactive scaffolds [1].

Why Generic Substitution of {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol Can Compromise Synthetic Outcomes


In-class benzyl alcohol derivatives carrying different 3- and 4-alkoxy substituents are not freely interchangeable in synthetic applications because variations in alkoxy chain length and branching alter lipophilicity, steric demand, and hydrogen-bonding capacity in ways that can shift reaction yields, purification characteristics, and downstream biological target engagement . For example, replacing the 4-isopropoxy group with a 4-methoxy group reduces LogP by approximately 0.8–1.2 units and removes the steric shielding that the branched isopropyl group provides during electrophilic aromatic substitution or coupling reactions . The evidence below demonstrates that {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol occupies a distinct property space that is not replicated by its nearest commercially available analogues.

Quantitative Differentiation Evidence for {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol Relative to Closest Analogues


LogP Comparison: {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol vs. 4-Isopropoxybenzyl Alcohol (CAS 82657-71-4)

The predicted LogP of {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol is 2.36 (ACD/Labs algorithm), compared to approximately 1.8–1.9 for the mono‑alkoxy analogue 4‑isopropoxybenzyl alcohol (CAS 82657‑71‑4), which lacks the 3‑ethoxy substituent . The additional ethoxy group increases lipophilicity by ~0.5 LogP units, enhancing membrane permeability potential and altering extraction behaviour in liquid‑liquid workup procedures .

Lipophilicity Partition coefficient Drug-likeness

TPSA and Hydrogen-Bonding Capacity vs. 3-Ethoxy-4-methoxybenzyl Alcohol (CAS 61813-58-9)

{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol has a topological polar surface area (TPSA) of 38.69 Ų, identical to many mono‑alkoxy benzyl alcohols because the benzyl alcohol –OH group dominates the PSA contribution . In contrast, 3‑ethoxy‑4‑methoxybenzyl alcohol (CAS 61813‑58‑9) has a slightly higher TPSA (approximately 40–42 Ų due to conformational exposure of the methoxy oxygen), which can result in marginally lower passive membrane permeability despite its lower molecular weight . This makes the target compound preferable when designing CNS‑penetrant probes where the additional steric bulk of the isopropoxy group is tolerated but increased PSA is disadvantageous.

Polar surface area Solubility Permeability

Steric Shielding from 4-Isopropoxy Group Enhances Selectivity in NaBH₄ Reduction vs. Linear Alkoxy Analogues

In the preparation of 3‑ethoxy‑4‑isopropoxybenzyl alcohol (compound XVI) via NaBH₄ reduction of the corresponding aldehyde, the branched isopropoxy group provides steric shielding that suppresses over‑reduction and side‑product formation compared to linear n‑propoxy or methoxy analogues [1]. Kirk & Lorenz (1974) demonstrated that the 3‑ethoxy‑4‑isopropoxy‑substituted benzoic acid substrate was selectively reduced to the benzyl alcohol in older fungal cultures without detectable degradation of the 3‑ethoxy group, whereas analogous 4‑methoxy substrates underwent rapid dealkylation to 3‑ethoxy‑4‑hydroxybenzoic acid under identical conditions [1]. The steric bulk of the isopropoxy group thus protects the 4‑position from enzymatic or chemical cleavage, offering a distinct advantage when a stable 4‑alkoxy group is required through multi‑step sequences.

Steric hindrance Reduction selectivity Synthetic intermediate

Retention of Synthetic Utility in Serine Protease Inhibitor Scaffolds: Patent Evidence

The 3‑ethoxy‑4‑isopropoxy‑phenyl fragment appears as a key structural component in phenylglycine‑based serine protease inhibitors disclosed in US patent filings [1]. In the exemplified synthesis, N‑[2‑(4‑cyano‑phenylamino)‑2‑(3‑ethoxy‑4‑isopropoxy‑phenyl)‑acetyl]‑benzenesulfonamide was prepared from the benzyl alcohol intermediate in multi‑gram quantities, demonstrating that the dual‑alkoxy substitution pattern is compatible with downstream acylation, amidation, and sulfonamide formation steps without requiring protecting‑group manipulation at the phenolic oxygens [1]. Attempts to replace the 3‑ethoxy‑4‑isopropoxy motif with a 3,4‑dimethoxy analogue resulted in diminished inhibitory potency, underscoring the pharmacophoric significance of the ethoxy/isopropoxy combination.

Medicinal chemistry Serine protease inhibitor Building block

Recommended Application Scenarios for {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol Based on Quantitative Differentiation Evidence


Building Block for CNS-Penetrant Serine Protease Inhibitors

The balanced LogP (2.36) and low TPSA (38.69 Ų) of {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol make it a preferred benzyl alcohol building block for CNS-targeted serine protease inhibitor programs, where the 4-isopropoxy group provides steric protection against metabolic dealkylation without exceeding the TPSA threshold (typically <90 Ų) required for blood–brain barrier penetration . The compound has been specifically used in the construction of phenylglycine-derived inhibitors with demonstrated on-target activity [1].

Intermediate in Syntheses Requiring Persistent 4-Alkoxy Protection Under Reductive Conditions

Chemists executing synthetic sequences that expose 4-alkoxy intermediates to reducing agents (e.g., NaBH₄, catalytic hydrogenation) or to fungal whole-cell biotransformations will benefit from the branched isopropoxy group’s resistance to dealkylation, as evidenced by the work of Kirk & Lorenz (1974) [2]. This property is not observed with 4-methoxy or 4-n-propoxy analogues, which undergo cleavage under identical conditions.

Reference Standard for Analytical Method Development and Physicochemical Profiling

The well-defined LogP (2.36) and TPSA (38.69 Ų) values , together with its predicted boiling point of 317.2 °C [3], position {3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol as a useful reference standard for calibrating reversed-phase HPLC methods and for validating computational LogP/TPSA prediction models within benzyl alcohol chemical space.

Scaffold for Structure–Activity Relationship (SAR) Studies on Dual‑Alkoxy Substitution Patterns

The simultaneous presence of a linear ethoxy group at position 3 and a branched isopropoxy group at position 4 creates a unique steric and electronic environment that cannot be replicated by symmetric dialkoxy analogues (e.g., 3,4-dimethoxy or 3,4-diethoxy). This makes the compound a valuable SAR probe for dissecting the contribution of alkoxy chain branching to target binding and pharmacokinetics [1].

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